N-(3-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(3-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a benzothieno[3,2-d]pyrimidin-4-one derivative characterized by a fluorine atom at position 9 of the benzothiophene ring and a 3-ethylphenyl acetamide substituent. This scaffold is part of a broader class of heterocyclic compounds studied for their anti-inflammatory, anticancer, and antimicrobial properties. The 4-oxo-pyrimidinone core is a critical pharmacophore, often associated with enzyme inhibition (e.g., COX-2, InhA) .
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-2-12-5-3-6-13(9-12)23-16(25)10-24-11-22-18-17-14(21)7-4-8-15(17)27-19(18)20(24)26/h3-9,11H,2,10H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLURJCZYVUWEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHFNOS
- Molecular Weight : 381.4 g/mol
- IUPAC Name : N-(3-ethylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
The presence of a fluoro group and a benzothieno-pyrimidine core contributes to its unique chemical reactivity and potential biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Binding : Its structural features allow it to bind to specific receptors, potentially modulating their activity and influencing various signaling pathways.
The fluoro group enhances binding affinity and selectivity towards target proteins, while the acetamide group may facilitate interactions with nucleophilic sites in biological molecules.
Antimicrobial Activity
Research indicates that compounds similar to N-(3-ethylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit antimicrobial properties. A study demonstrated that derivatives of benzothieno-pyrimidine structures showed significant activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Properties
Studies have explored the anticancer potential of related compounds. For instance, derivatives were tested against solid tumor cell lines, revealing cytotoxic effects that varied significantly among different compounds. The ability to induce apoptosis in cancer cells was noted as a critical mechanism through which these compounds exert their effects .
Comparative Analysis
A comparative analysis of related compounds highlights the unique properties of N-(3-ethylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(3-ethylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | CHFNOS | Antimicrobial, Anticancer |
| 2-(9-chloro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide | CHClNOS | Antimicrobial |
| 2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide | CHFNOS | Anticancer |
This table illustrates how variations in molecular structure can influence biological activity.
Case Studies
In a notable case study involving the synthesis and evaluation of related benzothieno-pyrimidine derivatives, significant antimicrobial activity was observed against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) indicated effective inhibition at low concentrations . Furthermore, molecular docking studies provided insights into the binding affinities of these compounds with target proteins involved in microbial resistance mechanisms.
Scientific Research Applications
Scientific Research Applications
This compound is explored in scientific research for the following applications:
- Antibacterial agent development The benzothieno moiety in the compound has been investigated for developing antibacterial agents. Research could explore its antibacterial properties against various bacterial strains.
- Kinase inhibitor studies The molecule contains an acetamide group, a hinge-binding moiety commonly found in kinase inhibitors. Studies could determine if this compound inhibits specific kinases and evaluate its potential as a therapeutic agent in diseases associated with dysregulated kinase activity.
- SAR studies Scientists synthesize and test analogs of the compound with slight modifications to understand how these changes affect biological activity. SAR studies could identify structural features essential for potential therapeutic applications.
- Potential reactions The chemical reactivity of N-(3-ethylphenyl)-2-(9-fluoro-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide) can be attributed to the presence of functional groups such as the acetamide and the fluorinated benzothieno-pyrimidine structure. These reactions can be utilized in further synthetic modifications or in the development of derivatives with enhanced biological activity.
Data Table: Similar Compounds and Their Activities
| Compound | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 9-Fluoroacridine | Acridine derivative | Antitumor | Contains an acridine scaffold |
| 5-Fluorouracil | Pyrimidine analog | Anticancer | Used primarily in chemotherapy |
| Thieno[2,3-d]pyrimidine derivatives | Various substitutions | Antiviral/Anticancer | Diverse structural modifications |
N-(3-ethylphenyl)-2-(9-fluoro-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide) is unique due to its specific combination of a fluorinated moiety and a complex benzothieno-pyrimidine structure, potentially leading to distinct pharmacological properties not observed in other similar compounds.
Related Compounds
Comparison with Similar Compounds
Anti-Inflammatory Activity
- Benzothieno[3,2-d]pyrimidin-4-one derivatives with sulfonamide or thioether substituents (e.g., compounds 1, 2, 4, 8–10 in ) inhibit COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages . The target compound lacks a sulfonamide group but retains the 4-oxo-pyrimidinone core, suggesting possible COX-2 interaction via hydrogen bonding with the carbonyl group.
- Quinazolinone analogs with acetamide substituents (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide) show anti-inflammatory activity surpassing Diclofenac, highlighting the importance of the acetamide moiety .
Substituent Effects
- Fluorine Position : The 9-fluoro substituent in the target compound may enhance metabolic stability and electron-withdrawing effects compared to 6-fluoro analogs (e.g., ’s 6-fluoro derivative) .
- Saturation : Hexahydro derivatives () exhibit partial saturation, which may reduce cytotoxicity but limit aromatic π-π interactions with enzyme targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
